N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a complex organic compound that features a triazole ring, a piperidine ring, and an aniline moiety.
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring system have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry .
Biochemical Pathways
1,2,3-triazoles and their derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
1,2,3-triazoles have been found to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
Action Environment
The stability of 1,2,3-triazoles against metabolic degradation suggests that they may be relatively stable in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline typically involves a multi-step process. The reaction conditions often involve the use of copper(I) bromide and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[4-(1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-imidazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]aniline
Uniqueness
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbon
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPMAOZHDMPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.